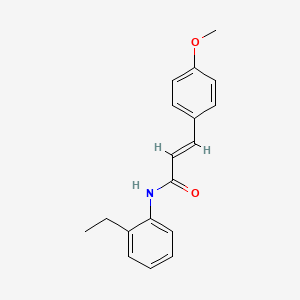

![molecular formula C15H16N4O B5554085 N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)

N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide

Overview

Description

N’-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide is a chemical compound with the linear formula C15H16N4O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, three new Schiff bases, including (Z)-2-(4-(dimethylamino)benzylidene)-N-methylhydrazinecarbothioamide (PDM), were synthesized by condensation reaction . These compounds were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde, 5-nitrosalicylaldehyde, and 4-formylbenzonitrile respectively .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C nuclear magnetic resonance techniques . The presence of functional groups was confirmed by Fourier transform infrared and FT Raman spectral analyses . The X-ray crystal structure was elucidated at 173 K by single crystal X-ray diffraction .Chemical Reactions Analysis

Inhibiting potentials of three Schiff bases derived from 4-(dimethylamino)benzylidene were evaluated using weight-loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) methods . All three inhibitors inhibited both cathodic and anodic corrosion processes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, powder second harmonic generation efficiency of a similar compound is about 1.1 times that of potassium dihydrogen phosphate . The compound is found to show optical limiting behavior at high input light intensities .Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, the in-vitro antibacterial studies of three new Schiff bases showed that the compounds have a broad-spectrum antibacterial activity against bacterial isolates . Theoretical studies and molecular docking established the fact that these Schiff bases could be explored further as bioactive compounds against bacterial infections .

Safety and Hazards

The safety data sheet for p-Dimethylaminobenzaldehyde, a similar compound, indicates that it is harmful if swallowed . It advises against food, drug, pesticide, or biocidal product use . In case of ingestion, it recommends not to induce vomiting and to call a physician or poison control center immediately .

Future Directions

Future research could focus on further exploring the bioactive properties of these compounds against bacterial infections . Additionally, their potential as corrosion inhibitors of metals in the oil and gas industry could be investigated . Theoretical studies and molecular docking could be used to support these investigations .

properties

IUPAC Name |

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-19(2)13-8-6-12(7-9-13)11-17-18-15(20)14-5-3-4-10-16-14/h3-11H,1-2H3,(H,18,20)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOLPSNEPCVQJS-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329328 | |

| Record name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661921 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-2-carbohydrazide | |

CAS RN |

1233233-54-9 | |

| Record name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2'-methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554003.png)

![5-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5554007.png)

![2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5554013.png)

![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554020.png)

![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)

![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5554052.png)

![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)

![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)